molecular formula C14H15NO3S B5724139 3-methoxy-N-(3-methylphenyl)benzenesulfonamide

3-methoxy-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B5724139
M. Wt: 277.34 g/mol
InChI Key: IHTWAARDOHCHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(3-methylphenyl)benzenesulfonamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in the scientific community for its potential use in research studies. This compound is a potent agonist of the cannabinoid receptors, which are present in various parts of the body, including the brain, immune system, and peripheral tissues. In

Mechanism of Action

3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are expressed in various tissues throughout the body. When 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 binds to these receptors, it activates downstream signaling pathways that can affect various physiological processes. The activation of CB1 receptors in the brain can lead to the modulation of neurotransmitter release and neuronal excitability, while the activation of CB2 receptors in immune cells can affect immune function and inflammation.
Biochemical and Physiological Effects:
3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 has been shown to induce hypothermia, catalepsy, and antinociception, which are typical effects of cannabinoid receptor activation. 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 has also been shown to modulate synaptic plasticity and neuroinflammation in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity and precision. However, one limitation of using 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 is its potential for abuse and dependence, which may limit its use in certain research settings. Additionally, the long-term effects of 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 on the endocannabinoid system and other physiological processes are not well understood, which may limit its utility for long-term studies.

Future Directions

There are several areas of future research that could be explored with 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201. One area of interest is the role of cannabinoid receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune disorders and chronic pain. Another area of interest is the potential therapeutic use of 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 in neurological disorders such as epilepsy and multiple sclerosis, where modulation of synaptic plasticity and neuroinflammation may be beneficial. Finally, further studies are needed to investigate the long-term effects of 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 on the endocannabinoid system and other physiological processes, which may inform the safe and effective use of this compound in research settings.

Synthesis Methods

The synthesis of 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 involves the reaction of 3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxyaniline to yield 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201. The purity of the final product can be improved using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 has been used in various research studies to investigate the function of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. This compound has been shown to activate both CB1 and CB2 receptors, which are involved in different aspects of the endocannabinoid system. 3-methoxy-N-(3-methylphenyl)benzenesulfonamide-2201 has been used to study the effects of cannabinoid receptor activation on neuronal signaling, synaptic plasticity, and neuroinflammation.

properties

IUPAC Name

3-methoxy-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-5-3-6-12(9-11)15-19(16,17)14-8-4-7-13(10-14)18-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTWAARDOHCHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(3-methylphenyl)benzenesulfonamide

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